Potassium O-xylene-4-sulfonate
CAS No.: 143018-82-0
Cat. No.: VC17084947
Molecular Formula: C8H9KO3S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143018-82-0 |
|---|---|
| Molecular Formula | C8H9KO3S |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | potassium;3,4-dimethylbenzenesulfonate |
| Standard InChI | InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
| Standard InChI Key | UTMWBYIJSGXNDJ-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Potassium O-xylene-4-sulfonate is systematically named potassium;3,4-dimethylbenzenesulfonate according to IUPAC conventions . Its structure consists of a benzene ring substituted with two methyl groups at the 3- and 4-positions and a sulfonate (-SO₃⁻) group at the 1-position, neutralized by a potassium cation (K⁺). The canonical SMILES representation is CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+], reflecting its ortho-xylene-derived sulfonate configuration .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉KO₃S | |
| Molecular Weight | 224.32 g/mol | |
| CAS No. | 143018-82-0 | |
| InChI Key | UTMWBYIJSGXNDJ-UHFFFAOYSA-M |
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous sulfonates reveal that the sulfonate group adopts a tetrahedral geometry around the sulfur atom, while the aromatic ring maintains planarity . Fourier-transform infrared (FTIR) spectroscopy typically shows characteristic S=O stretching vibrations at 1,170–1,120 cm⁻¹ and 1,040–1,000 cm⁻¹, confirming sulfonate group presence . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: aromatic protons resonate at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm, and sulfonate-related shifts in the spectrum .
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves two sequential steps:
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Sulfonation of Ortho-Xylene: Ortho-xylene reacts with concentrated sulfuric acid (H₂SO₄) at 80–100°C to form 3,4-dimethylbenzenesulfonic acid.
The reaction is exothermic and requires careful temperature control to avoid polysulfonation.
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Neutralization with Potassium Hydroxide: The sulfonic acid is neutralized with KOH to yield the potassium salt.
The product is purified via recrystallization from aqueous ethanol.
Table 2: Optimal Synthesis Conditions
| Parameter | Value |
|---|---|
| Molar Ratio (Xylene:H₂SO₄) | 1:1.5–1:2.0 |
| Reaction Temperature | 80–100°C |
| Neutralization pH | 7.0–8.5 |
Physicochemical Properties
Solubility and Stability
Potassium O-xylene-4-sulfonate is highly water-soluble (>200 g/L at 25°C) due to its ionic sulfonate group. It remains stable under acidic and alkaline conditions (pH 2–12) but decomposes above 300°C, releasing sulfur oxides .
Surface Activity
As a hydrotrope, it reduces surface tension in aqueous systems. Studies on analogous alkyl xylene sulfonates demonstrate critical micelle concentrations (CMC) of 0.5–2.0 mM, with surface excess concentrations () of 2.5–3.5 μmol/m² . The methyl groups enhance hydrophobic interactions, enabling micelle formation at lower concentrations compared to linear sulfonates .
Industrial and Research Applications
Hydrotropy and Detergent Formulations
In detergent industries, it solubilizes hydrophobic compounds (e.g., dyes, fragrances) by disrupting water’s hydrogen-bonding network . The OECD categorizes it among hydrotropes that enhance the solubility of nonpolar substances by 10–100-fold .
Organic Synthesis
It serves as a phase-transfer catalyst in Suzuki-Miyaura coupling and esterification reactions, leveraging its solubility in both aqueous and organic phases.
Pharmaceutical Intermediates
The sulfonate group facilitates drug molecule sulfonation, improving bioavailability. Preclinical studies highlight its utility in synthesizing sulfonamide antibiotics .
Comparative Analysis with Isomeric Derivatives
Meta vs. Ortho Substitution
Potassium m-xylene-4-sulfonate (CAS 68978-26-7) exhibits higher CMC values (1.8–2.5 mM) due to reduced steric hindrance from meta-methyl groups . Conversely, the ortho isomer’s compact structure enhances micellar packing efficiency, lowering CMC to 0.8–1.2 mM .
Table 3: Isomeric Comparison
| Property | Ortho-Isomer | Meta-Isomer |
|---|---|---|
| CMC (mM) | 0.8–1.2 | 1.8–2.5 |
| Melting Point | 245–250°C | 230–235°C |
| Solubility (g/L, 25°C) | 220 | 180 |
Future Research Directions
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Green Synthesis Methods: Exploring solvent-free sulfonation or biocatalytic routes to reduce environmental footprint.
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Advanced Applications: Investigating its role in ion-exchange membranes for batteries and as a templating agent in nanomaterials.
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Toxicological Profiling: Long-term ecotoxicity studies to establish regulatory thresholds.
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